1,1,1-Trifluoroethane

Description

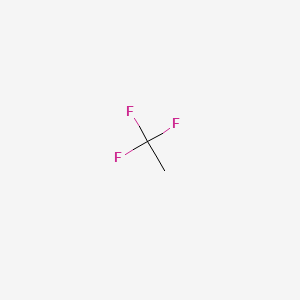

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMYEOUBPIPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042047 | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO] | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-47.20 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, chloroform | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.176 g/mL at -50 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C) | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

420-46-2, 27987-06-0 | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84581C5PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-111.8 °C | |

| Record name | 1,1,1-Trifluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Catalysis in 1,1,1 Trifluoroethane Production

Liquid-Phase Fluorination of 1-Chloro-1,1-difluoroethane (B1203169) with Anhydrous Hydrofluoric Acid

The conversion of 1-chloro-1,1-difluoroethane to 1,1,1-trifluoroethane is achieved through a halogen exchange reaction with anhydrous hydrogen fluoride (B91410) (HF). justia.com This process is typically conducted in the liquid phase within reactors constructed from materials resistant to corrosion by HF, such as Hastelloy, Inconel, or Monel. epo.org The reaction is exothermic, and controlling the temperature is crucial for optimizing yield and selectivity. epo.org The core of this synthetic approach lies in the selection of an effective fluorination catalyst to facilitate the substitution of the chlorine atom with a fluorine atom.

Catalytic Systems in Liquid-Phase Fluorination

A variety of catalytic systems have been developed to enhance the efficiency of the liquid-phase fluorination of HCFC-142b. These catalysts are designed to be active and stable in the highly acidic and corrosive reaction environment.

Pentavalent antimony compounds are highly effective catalysts for liquid-phase fluorination reactions. google.com Antimony(V) halides, such as antimony(V) chloride (SbCl₅) and antimony(V) fluoride (SbF₅), are frequently used. thieme-connect.de In a process designed to produce this compound with yields of 90% or more, hydrogen fluoride is reacted with feedstocks including 1-chloro-1,1-difluoroethane in the presence of a pentavalent antimony catalyst. google.com The catalyst can be selected from pentavalent antimony halides, mixed halides, or mixtures thereof. google.com The active catalytic species are often antimony fluorides, which can be regenerated in situ by the hydrogen fluoride in the reaction medium. thieme-connect.de

A synthesis method for this compound utilizes a liquid-phase fluorination catalyst that is either a tetravalent tin compound, such as tin tetrachloride (SnCl₄), or a mixture of a tin (IV) compound and a halogenosulfonic acid. patsnap.com Before introducing the reactants, the catalyst is activated by heating it with hydrogen fluoride. patsnap.com This process is designed to control side reactions and operate under mild conditions, leading to high conversion and selectivity. patsnap.com For instance, using SnCl₄ as a catalyst in a reactor heated to 85°C, a product composition containing 53.2% this compound was achieved. patsnap.com Alternatively, employing fluorosulfonic acid (FSO₃H) as the catalyst under similar conditions yielded a comparable product distribution. patsnap.com

Table 1: Performance of Tin (IV) and Halogenosulfonic Acid Catalysts patsnap.com

| Catalyst | HFC-143a Content in Product | Unreacted HCFC-142b Content | Monel Alloy Corrosion Rate (mm/year) | Q345R Steel Corrosion Rate (mm/year) |

| SnCl₄ | 53.2% | 46.8% | 0.01 | 0.1 |

| FSO₃H | 53.2% | 46.8% | 0.01 | 0.1 |

Mixtures of chromium fluoride and magnesium fluoride serve as effective catalysts in vapor-phase fluorination reactions. rsc.org While often used in gas-phase synthesis, the principles of their catalytic action are relevant. Magnesium fluoride, when mixed with chromium fluoride, has been shown to enhance the activity, selectivity, and operational lifetime of the chromium-based catalyst. rsc.org The doping of magnesium fluoride with trivalent chromium (Cr³⁺) can significantly increase the catalyst's surface area, from approximately 50 m²/g for undoped MgF₂ to around 300 m²/g. springerprofessional.deresearchgate.net This doping creates a high surface area CrF₃/MgF₂ catalyst that has proven effective in various fluorination and related reactions. researchgate.net The enhanced activity is attributed to the creation of more active sites and improved structural properties of the catalyst. springerprofessional.de

A series of yttrium-doped chromium oxide (CrOx-Y₂O₃) catalysts have been developed and studied for fluorination reactions. researchgate.netpku.edu.cn These catalysts are typically prepared via co-precipitation or deposition-precipitation methods. researchgate.netpku.edu.cn Characterization using techniques like X-ray diffraction (XRD), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) reveals that the active species are often CrOₓFᵧ or Cr(OH)ₓFᵧ phases, which are formed from higher oxidation state Cr(VI) species during pre-fluorination with HF. researchgate.netpku.edu.cn The support material, yttria (Y₂O₃), is readily fluorinated to yttrium fluoride (YF₃) during this activation process. lookchem.com The dispersion of the chromium species on the yttria support is a key factor influencing catalytic activity, with a higher degree of dispersion of Cr(VI) species leading to better performance compared to catalysts on other supports like alumina (B75360). researchgate.net

The amount of chromium loaded onto the support material significantly impacts the catalyst's final composition, structure, and performance. In CrOx-Y₂O₃ systems, when the chromium loading is low (e.g., below 19.5%), the CrOx species, particularly those with a high oxidation state (Cr(VI)), are well-dispersed on the catalyst surface. researchgate.net As the chromium loading increases beyond this point, crystalline chromium(III) oxide (Cr₂O₃) and polymeric chromates begin to form. researchgate.net The formation of these crystalline structures can inhibit the pre-fluorination of the catalyst, which is essential for generating the active catalytic sites. researchgate.net

Similarly, studies on Cr₂O₃-Al₂O₃ catalysts show that increasing chromium oxide loading leads to a decrease in the catalyst's surface area. e3s-conferences.org This reduction in surface area can influence the accessibility of active sites. e3s-conferences.org However, catalytic performance is a complex interplay of factors, and a decrease in surface area does not always correlate directly with lower activity, as synergistic effects between chromium oxide and the support can play a more dominant role. e3s-conferences.org

Table 2: Effect of Chromium Loading on Surface Area of Cr₂O₃-Al₂O₃ Catalysts e3s-conferences.org

| Catalyst | Surface Area (cm³/g) |

| Al₂O₃ (Support) | 148.67 |

| 3wt% Cr₂O₃-Al₂O₃ | 143.08 |

| 6wt% Cr₂O₃-Al₂O₃ | 141.31 |

| 9wt% Cr₂O₃-Al₂O₃ | 128.37 |

| 12wt% Cr₂O₃-Al₂O₃ | 120.71 |

| 15wt% Cr₂O₃-Al₂O₃ | 104.79 |

The highest catalytic activity in the fluorination of a related chloro-fluoro-ethane compound over a CrOx-Y₂O₃ catalyst was achieved with a Cr loading of 19.5%, corresponding to the optimal balance between dispersed active species and the onset of crystalline phase formation. researchgate.net

CrOx-Y2O3 Catalysts and their Characterization

Identification of Active Sites (CrFx, CrOxFy, Cr(OH)xFy phases)

In the catalytic fluorination of chlorinated hydrocarbons to produce this compound, chromium-based catalysts are widely utilized. The active sites responsible for the catalytic activity are not simply metallic chromium but rather complex phases formed during catalyst preparation and activation. Research indicates that the catalytically active species are chromium fluorides (CrFx), chromium oxyfluorides (CrOxFy), and/or chromium hydroxyfluorides (Cr(OH)xFy). researchgate.netresearchgate.net

These active phases are typically generated from chromium oxide precursors, often with high oxidation state Cr(VI) species. researchgate.net The pre-fluorination of the catalyst is a crucial step where these active sites are formed. It has been observed that Cr(VI) species, when well-dispersed on a support, facilitate the formation of these active fluorinated phases. researchgate.net The presence of these CrFx, CrOxFy, or Cr(OH)xFy phases is directly linked to the catalyst's ability to facilitate the exchange of chlorine atoms with fluorine from hydrogen fluoride (HF).

Comparison with Other Supported Chromium Catalysts (e.g., Cr-Al2O3, Cr/MgF2)

The performance of chromium catalysts is significantly influenced by the support material. Commonly investigated supports include alumina (Al2O3) and magnesium fluoride (MgF2).

When comparing chromium catalysts supported on different materials, significant differences in activity and stability are observed. For instance, in the fluorination of 2-chloro-1,1,1-trifluoroethane (B1216089), a Cr-Y2O3 catalyst demonstrated significantly higher activity compared to Cr/MgF2 and Cr-Al2O3 catalysts under similar reaction conditions. researchgate.net The enhanced performance of the Cr-Y2O3 system was attributed to a higher dispersion of the active Cr(VI) species on the yttria support. researchgate.net

In other studies focusing on the dehydrofluorination of hydrofluorocarbons, the choice of support also plays a critical role. For the decomposition of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), γ-Al2O3 showed the highest efficiency compared to MgO and CaO, which was attributed to its larger surface area and numerous weak acid sites. mdpi.com The addition of MgO to γ-Al2O3 was found to extend the catalyst's lifetime by reacting with HF, which can otherwise deactivate the alumina support. mdpi.comresearchgate.net

Magnesium fluoride (MgF2) itself can serve as a catalyst or a support. The method of preparation for MgF2 catalysts has a substantial impact on their surface properties and catalytic performance. researchgate.net While supported chromium catalysts are effective, the choice of support material is a key factor in optimizing catalytic activity and longevity for the production of this compound.

Reaction Conditions and Process Optimization

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound while minimizing energy consumption and the formation of undesirable byproducts.

Molar Ratio of HF/F142b

The molar ratio of hydrogen fluoride (HF) to the feedstock, 1-chloro-1,1-difluoroethane (HCFC-142b), is a critical parameter in the synthesis of this compound. A sufficient excess of HF is necessary to drive the reaction towards the desired product. For instance, in a vapor phase fluorination process, a molar ratio of HF to organic reactants of about 8:1 has been used to achieve high conversion of the starting material. chemicalbook.com In other processes, the molar ratio can vary, with ranges from approximately 1:1 to 20:1 being reported, depending on the specific catalyst and reaction conditions. google.com For example, one process using an antimony pentachloride catalyst specified a molar ratio of HF to organic feed of 2.3:1. google.com Another example demonstrated that with a mixture of HF and HCFC-142b in a molar ratio of 1.3:1, a high conversion and selectivity could be achieved at 100°C. google.com The degree of fluorination can be controlled by adjusting this ratio, along with other parameters like temperature and catalyst type. ecetoc.org

Temperature Management and Side Reaction Control

Temperature is a crucial variable that directly influences reaction rate and selectivity. The synthesis of this compound is typically conducted at elevated temperatures, with the optimal range depending on the catalyst system. For gas-phase reactions over chromium catalysts, temperatures can range from 30°C to 400°C, with preferred ranges often between 100°C and 350°C. google.com For liquid-phase reactions using antimony-based catalysts, temperatures may be lower, for instance, between 40°C and 120°C. google.com

Proper temperature management is essential for controlling side reactions. Unwanted byproducts can form at non-optimal temperatures, reducing the yield of this compound. For example, the formation of olefinic byproducts can be minimized by careful control of the reaction conditions. google.com In some catalytic systems, high temperatures can lead to catalyst deactivation or the formation of tars. researchgate.net Therefore, maintaining a stable and uniform temperature within the reactor is critical for process efficiency and product purity.

Control of Reactor Material Corrosion

The reaction environment in this compound production is highly corrosive due to the presence of hydrogen fluoride (HF) and, in some cases, chlorinated intermediates and catalysts. This necessitates the use of specialized reactor materials to ensure the integrity and longevity of the equipment.

Reactors are often constructed from or lined with corrosion-resistant materials. Metals and alloys such as nickel, Monel, Inconel, and Hastelloy are commonly employed. dokumen.pubsci-hub.ru For instance, Monel, a nickel-copper alloy, is frequently used for its resistance to HF. sci-hub.ru In some cases, reactors may be lined with fluoropolymers like PFA (perfluoroalkoxy) or PTFE (polytetrafluoroethylene) to provide an inert barrier against the corrosive reaction mixture. google.com The selection of the appropriate material is critical to prevent equipment failure and contamination of the product stream.

Continuous vs. Batch Processes

The production of this compound can be carried out using either continuous or batch processing methods. arkema.com Each approach has distinct advantages and is suited for different production scales and objectives.

Batch processes involve charging all reactants into a reactor, allowing the reaction to proceed for a set time, and then discharging the products. labmanager.com This method offers flexibility, making it suitable for smaller-scale production or when producing a variety of products. ajawmrp.com However, batch processes can have higher labor costs, longer production times, and potential for variability between batches. ajawmrp.com

Continuous processes involve a constant feed of reactants into the reactor and a continuous withdrawal of products. infors-ht.com This method is generally favored for large-scale industrial production due to its potential for higher productivity, consistent product quality, and enhanced safety through smaller reaction volumes at any given time. labmanager.comgoogle.com Continuous vapor-phase hydrofluorination using heterogeneous catalysts is often considered more economical and industrially feasible for large-scale manufacturing of this compound. google.com The choice between batch and continuous processing depends on factors such as production volume, economic considerations, and process control requirements. labmanager.com

Interactive Data Table: Reaction Parameters for this compound Synthesis

Fluorination of 1,1,1-Trichloroethane (B11378) (Gas and Liquid Phase)

The conversion of 1,1,1-trichloroethane to this compound is a cornerstone of its industrial production, achievable through both gas-phase and liquid-phase fluorination processes. google.com

In gas-phase catalytic fluorination , 1,1,1-trichloroethane is reacted with hydrogen fluoride (HF) over a solid catalyst. Research has shown that catalysts composed of mixtures of chromium fluoride and magnesium fluoride are effective for this transformation. kist.re.kr The optimal molar ratio of chromium to magnesium in these active catalysts ranges from 0.2/1 to 4/1. kist.re.kr To maximize the yield of this compound and extend the catalyst's lifespan, a two-stage reaction is often proposed. kist.re.kr The first stage involves the conversion of 1,1,1-trichloroethane to 1-fluoro-1,1-dichloroethane at a lower temperature, followed by a second stage where the 1-fluoro-1,1-dichloroethane is fluorinated to this compound at a higher temperature. kist.re.kr A significant drawback of gas-phase processes is the tendency for rapid catalyst deactivation. google.com

Liquid-phase fluorination offers an alternative route. This process typically involves reacting 1,1,1-trichloroethane with anhydrous hydrogen fluoride in the presence of a liquid-phase fluorination catalyst. google.com Pentavalent antimony halides, such as antimony pentachloride, are particularly recommended for this purpose. google.comfluorine1.ru This method is known to be effective, though it often requires a substantial amount of catalyst, with concentrations in the reaction mixture ranging from 15% to 50%. google.com

| Phase | Catalyst System | Key Process Details | Reference |

|---|---|---|---|

| Gas Phase | Chromium fluoride / Magnesium fluoride mixtures | Proposed two-stage reaction to improve yield and catalyst life. kist.re.kr | kist.re.kr |

| Liquid Phase | Pentavalent antimony halides (e.g., SbCl₅) | Requires high catalyst concentrations (15-50%) in the reaction mixture. google.com | google.com |

Fluorination of Vinylidene Fluoride (Gas and Liquid Phase)

This compound can also be synthesized by the hydrofluorination of vinylidene fluoride (1,1-difluoroethene). This reaction has been described for both gas-phase and liquid-phase operations. google.com

| Phase | Catalyst Requirement | Industrial Viability Note | Reference |

|---|---|---|---|

| Gas Phase | Catalyst required. | Considered not industrially viable due to the high cost of vinylidene fluoride. google.com | google.com |

| Liquid Phase | Can be carried out in the absence of a catalyst. google.com | google.com |

Synthesis of 1,1,1-Trifluoro-2-nitroethane (B1348544) as a Derivative

1,1,1-Trifluoro-2-nitroethane is a nitro derivative of this compound. Its synthesis is achieved through several distinct methods rather than direct modification of the parent alkane.

Nitration of Trifluoroethane with Nitric Acid

One common method for preparing 1,1,1-trifluoro-2-nitroethane involves the nitration of trifluoroethane using nitric acid. smolecule.com This process requires carefully controlled conditions, particularly temperature management, to prevent the formation of unwanted side products. smolecule.com High-temperature gas-phase nitration of alkanes like propane (B168953) with nitric acid is an established industrial process for producing nitroalkanes, suggesting the feasibility of such a direct functionalization under specific conditions. sciencemadness.org

Fluorination of Ethyl Nitroacetate (B1208598)

An alternative synthetic approach is the fluorination of ethyl nitroacetate. smolecule.com In this method, ethyl nitroacetate is treated with a suitable fluorinating agent to introduce the trifluoromethyl group, leading to the formation of 1,1,1-trifluoro-2-nitroethane. smolecule.com

Rearrangement Reactions from Precursors

The synthesis of 1,1,1-trifluoro-2-nitroethane can also be accomplished through multi-step processes that involve rearrangement reactions. smolecule.com These synthetic routes convert simpler precursor molecules into the target compound. smolecule.com Cationic rearrangements, often triggered by electron-deficient intermediates, are a known class of reactions that can lead to significant structural changes in a molecule, which can be harnessed in complex syntheses. msu.edu

| Synthetic Method | Starting Materials | Key Feature | Reference |

|---|---|---|---|

| Nitration | Trifluoroethane, Nitric Acid | Requires careful temperature control to avoid side reactions. smolecule.com | smolecule.com |

| Fluorination | Ethyl Nitroacetate, Fluorinating Agent | Introduces the trifluoromethyl group onto a nitro-containing precursor. smolecule.com | smolecule.com |

| Rearrangement | Various simple precursors | Involves multi-step processes with structural rearrangements. smolecule.com | smolecule.com |

Environmental Science and Atmospheric Chemistry of 1,1,1 Trifluoroethane

Global Warming Potential (GWP) and Climate Impact

While not an ozone-depleting substance, 1,1,1-trifluoroethane is a potent greenhouse gas due to its strong absorption of infrared radiation and its long atmospheric lifetime. wikipedia.org Its impact on climate change is quantified by its Global Warming Potential (GWP), which measures its heat-trapping ability relative to carbon dioxide (CO₂) over a specific time horizon.

The GWP of this compound has been estimated in various scientific assessments. The 100-year GWP is a commonly used metric for policy and regulatory purposes.

| Time Horizon | GWP Value (relative to CO₂) | Source(s) |

| 20 years | 5,695 | europa.eu |

| 100 years | 3,800 - 4,352 | nih.govecetoc.orgwikipedia.orgoecd.orgeuropa.eu |

| 500 years | 1,537 | europa.eu |

These high GWP values indicate that, on a per-mass basis, this compound is a much more powerful greenhouse gas than CO₂. Its atmospheric concentration has been observed to be increasing, rising from approximately 10 parts per trillion (ppt) in 2010 to nearly 25 ppt (B1677978) in 2020, highlighting its growing contribution to global warming. wikipedia.org

Quantitative Assessment of GWP Relative to CO2

This compound, also known as HFC-143a, is recognized as a potent greenhouse gas due to its high chemical stability and ability to absorb infrared radiation. wikipedia.org Its contribution to global warming is quantified using the Global Warming Potential (GWP) metric, which compares its warming effect to that of carbon dioxide (CO2) over a specific time horizon, typically 100 years. canada.ca

Different scientific assessments have reported various GWP values for HFC-143a. The Intergovernmental Panel on Climate Change (IPCC) has provided values in its assessment reports, which are widely used for regulatory and reporting purposes. canada.caghgprotocol.org For instance, the IPCC's Fourth Assessment Report (AR4) listed a 100-year GWP of 4,470, while other assessments have reported values ranging from 3,800 to 5,810. ghgprotocol.orgfluorocarbons.orgepa.govecetoc.orgsinteco-srl.com The differences in these values can be attributed to updated calculations of atmospheric lifetimes and radiative efficiencies in subsequent reports. europa.eu For example, a 2-dimensional chemical-radiative-transport model calculated a 100-year GWP of 4,352. europa.eu

Table 1: Global Warming Potential (GWP) of this compound

| GWP Value (100-year horizon) | Source |

|---|---|

| 3,800 | IPCC / ECETOC fluorocarbons.orgecetoc.orgoecd.org |

| 4,300 | Wikipedia wikipedia.org |

| 4,470 | IPCC AR4 / US EPA ghgprotocol.orgepa.govsinteco-srl.com |

| 4,800 | IPCC AR5 / Scientific Assessment of Ozone Depletion: 2014 ghgprotocol.orgnoaa.govclimatiq.io |

| 5,810 | IPCC AR6 ghgprotocol.org |

Trends in Atmospheric Abundance of this compound

The atmospheric concentration of this compound has shown a significant and rapid increase over the past few decades, primarily due to its use as a replacement for ozone-depleting substances. copernicus.orgcopernicus.org Measurements from the Advanced Global Atmospheric Gases Experiment (AGAGE) network show a consistent upward trend. wikipedia.org

Early measurements of archived air samples indicated an atmospheric abundance of about 0.2 parts-per-trillion (ppt) in 1978, which grew to 2.0 ppt by 1997. copernicus.org The growth rate accelerated significantly between 1993 and 1997. copernicus.org More recent data shows that the atmospheric mole fraction more than doubled in a decade, increasing from approximately 10 ppt in 2010 to nearly 25 ppt in 2020. wikipedia.org In 2012, the global average mole fraction was 13.4 ± 0.3 ppt, with a growth rate of 1.4 ± 0.04 ppt per year. copernicus.orgresearchgate.net Although emissions of most HFCs continued to grow between 2016 and 2020, those for HFC-143a remained relatively constant during this period. noaa.gov

Table 2: Atmospheric Abundance of this compound

| Year | Atmospheric Abundance (ppt) |

|---|---|

| 1978 | ~0.2 copernicus.org |

| 1997 | ~2.0 copernicus.org |

| 2010 | ~10 wikipedia.org |

| 2012 | 13.4 copernicus.orgresearchgate.net |

| 2020 | ~25 wikipedia.org |

Ozone Depletion Potential (ODP) Evaluation

This compound does not contribute to the depletion of the stratospheric ozone layer. ecetoc.orgarkema.com Its Ozone Depletion Potential (ODP) is zero. sinteco-srl.comprotocolodemontreal.org.br The ODP is a measure of a substance's ability to destroy stratospheric ozone relative to trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1. protocolodemontreal.org.brcanada.ca HFC-143a lacks chlorine and bromine atoms, the primary catalysts for ozone destruction in the stratosphere, and therefore does not participate in the catalytic cycles that deplete ozone. wikipedia.orgindustrialchemicals.gov.au

Regulatory Frameworks and Environmental Policy

The production and use of this compound (HFC-143a) are subject to a range of regulations and policies at both the international and national levels, primarily due to its high global warming potential (GWP). These frameworks are designed to control emissions and encourage the transition to more environmentally benign alternatives.

The European Union has been at the forefront of regulating fluorinated greenhouse gases (F-gases), including HFC-143a. The initial key piece of legislation was Regulation (EC) No 842/2006. eumonitor.eu The primary objective of this regulation was to reduce emissions of F-gases covered by the Kyoto Protocol. eumonitor.eueiga.eu It focused on the containment, use, recovery, and destruction of these gases, as well as labeling and marketing prohibitions for certain applications. eumonitor.eu

This regulation was later repealed and replaced by Regulation (EU) No 517/2014, which introduced more stringent measures, including a phase-down of the total quantity of HFCs placed on the EU market. eiga.eulegislation.gov.ukeuropa.eu This phase-down is based on a GWP-weighted quota system, which significantly impacts the availability and cost of high-GWP HFCs like this compound. The regulation also includes bans on the use of HFCs in certain new equipment and for servicing existing equipment. eiga.eu For instance, from January 1, 2020, the use of F-gases with a GWP of 2500 or more for servicing or maintaining refrigeration equipment with a charge size of 40 tonnes of CO2 equivalent or more was banned. eiga.eu

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 is a comprehensive piece of EU legislation that applies to most chemical substances. globalnorm.de Under REACH, companies are responsible for collecting and assessing data on the properties and hazards of the substances they produce or import in quantities of one tonne or more per year. airproducts.com This information is then registered with the European Chemicals Agency (ECHA). europa.eueuropa.eu

This compound is subject to REACH registration. airproducts.comeuropa.eu This requires manufacturers and importers to submit a technical dossier containing information on the substance's properties, uses, and classification, as well as a chemical safety assessment. globalnorm.dearkema.com While a detailed risk assessment is not always required in the absence of a classification for human health and environmental hazards, the registration process ensures that information on the substance is available and that its risks are managed. arkema.com The principle of "no data, no market" underpins REACH, meaning that non-registered substances cannot be legally placed on the EU market. globalnorm.de

In the United States, the Environmental Protection Agency's (EPA) Significant New Alternatives Policy (SNAP) program evaluates and regulates substitutes for ozone-depleting substances (ODS). epa.gov The program, established under the Clean Air Act, publishes lists of acceptable and unacceptable substitutes for various industrial sectors. epa.govregulations.gov

This compound (HFC-143a) has been listed under the SNAP program as an acceptable substitute in various applications, often as a component in refrigerant blends. federalregister.gov For example, R-507A, a blend containing 50% HFC-143a, was listed as an acceptable alternative for several CFCs in refrigeration applications. federalregister.gov However, with the increasing focus on the climate impact of HFCs, the SNAP program has been evolving to also consider the GWP of alternatives. epa.gov The American Innovation and Manufacturing (AIM) Act has further empowered the EPA to phase down the production and consumption of HFCs, which will impact the future use of HFC-143a. epa.govfederalregister.gov

Internationally, the Kigali Amendment to the Montreal Protocol is the primary driver for the global phase-down of HFCs. unido.orgipcc.ch This legally binding agreement requires participating countries to gradually reduce their consumption and production of HFCs. unido.orgdcceew.gov.au The amendment provides a flexible framework, allowing countries to develop their own strategies for meeting the phase-down targets. unido.org

Many countries have established national strategies that often include a combination of regulatory measures, financial incentives, and support for research and development of low-GWP alternatives. gazette.gc.caozonecell.nic.in These strategies focus on promoting the adoption of alternative technologies and substances, such as hydrofluoroolefins (HFOs), hydrocarbons, ammonia, and carbon dioxide, in sectors like refrigeration, air conditioning, and foam blowing. ozonecell.nic.inigsd.org Emission minimization is also a key component, with an emphasis on improved equipment design, leak detection, and recovery and recycling of HFCs during servicing and at the end of equipment life. unep.org For example, Australia's strategy includes adherence to codes of good practice for refrigeration and air conditioning to minimize emissions. industrialchemicals.gov.auindustrialchemicals.gov.au

Toxicological and Ecotoxicological Research on 1,1,1 Trifluoroethane

Mammalian Toxicology Studies

Table 1: Acute Inhalation Toxicity of 1,1,1-Trifluoroethane in Rats

| Species | Exposure Duration | LC50 (ppm) | Reference |

|---|---|---|---|

| Rat | 4 hours | > 540,000 | nih.govresearchgate.net |

| Rat | 4 hours | > 540,000 | industrialchemicals.gov.auindustrialchemicals.gov.au |

During acute inhalation studies, some clinical signs were noted in rats, although they were not always considered compound-related. In one study, rats exposed to this compound exhibited dry, red ocular and nasal discharges; however, these signs were attributed to the physical restraint of the nose-only exposure method. industrialchemicals.gov.auindustrialchemicals.gov.au Following exposure, a slight weight loss was observed in rats at 97,000 ppm, and moderate to severe weight loss was seen in the high-dose group (540,000 ppm) on the day after exposure. industrialchemicals.gov.auindustrialchemicals.gov.aunj.gov However, normal weight gain resumed in all exposed groups within two days. nj.gov Inhalation of high concentrations of similar fluorocarbons has been associated with symptoms like headache, dizziness, and drowsiness. nj.govfishersci.comdelaware.govinchem.orgscbt.com

Multiple repeated-dose inhalation studies have been conducted on this compound in rats.

An initial 4-week study exposed male and female Charles River rats to concentrations of 0, 2,000, 10,000, or 39,000 ppm for 6 hours a day, 5 days a week via nose-only inhalation. nih.govindustrialchemicals.gov.auindustrialchemicals.gov.au While females showed no signs of toxicity, male rats exhibited degenerative changes in the testes at all exposure levels. nih.govecetoc.org However, these findings were later attributed to stress from excessive temperatures and the nose-only restraint system used in that specific study. nih.govecetoc.org

Consequently, a subsequent 4-week study was conducted on male rats using whole-body inhalation at concentrations of 0, 2,000, 10,000, or 40,000 ppm for 6 hours per day over a 28-day period. nih.govindustrialchemicals.gov.au In this study, no compound-related clinical signs were observed, and all rats survived until the scheduled termination. industrialchemicals.gov.au There were no statistically significant changes in body weight or body weight gain compared to the control group. industrialchemicals.gov.au

A 90-day study was also performed, exposing Charles River rats (20 per sex per dose) to 0, 2,020, 10,141, or 40,072 ppm of this compound via whole-body inhalation for 6 hours a day, 5 days a week. industrialchemicals.gov.auindustrialchemicals.gov.au During both the exposure and a one-month recovery period, there were no compound-related effects on clinical signs, body weight, body weight gain, or food consumption at any concentration. industrialchemicals.gov.auindustrialchemicals.gov.aunj.gov

Table 2: Repeated Dose Inhalation Studies of this compound in Rats

| Study Duration | Exposure Method | Concentrations (ppm) | Key Findings | Reference |

|---|---|---|---|---|

| 4-Week | Nose-only | 0, 2000, 10000, 39000 | Testicular effects in males (later attributed to study conditions). No toxicity in females. | nih.govindustrialchemicals.gov.auindustrialchemicals.gov.auecetoc.org |

| 4-Week | Whole-body | 0, 2000, 10000, 40000 | No compound-related toxicity observed in males. | nih.govindustrialchemicals.gov.au |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-dichloroethylene |

| Carbon dioxide |

| Carbon monoxide |

| Gaseous hydrogen fluoride (B91410) |

| Hydrogen iodide |

| Trifluoroacetaldehyde (B10831) |

Repeated Dose Inhalation Toxicity

Testicular Effects and Confounding Factors in Early Studies

Early toxicological evaluations of this compound (HFC-143a) yielded findings of testicular effects in male rats, which were later attributed to confounding factors related to the experimental setup. In one 4-week inhalation study where male rats were exposed nose-only to HFC-143a, a dose-related decrease in absolute testicular weight was observed, accompanied by microscopic degenerative changes. ecetoc.org These changes included the presence of eosinophilic debris within the lumen of the seminiferous tubules. nj.gov

It is important to distinguish these findings from studies on structurally similar compounds. For instance, 2-chloro-1,1,1-trifluoroethane (B1216089) has been associated with benign testicular tumors in rats in a gavage study. iarc.frca.gov Similarly, studies on 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) showed decreased testicular weights at high concentrations in a 28-day study, though this was not observed in a longer 13-week study. nih.gov These examples highlight the importance of careful evaluation of specific compounds and the experimental conditions under which toxicological assessments are made.

Cardiac Sensitization Potential

The potential of this compound to sensitize the heart to adrenaline-induced arrhythmias is a critical aspect of its toxicological profile. This phenomenon, known as cardiac sensitization, has been investigated in animal models, particularly in dogs.

Studies in Dogs with Adrenaline Co-administration

Studies involving the co-administration of adrenaline in dogs have demonstrated that this compound can induce cardiac sensitization. ecetoc.org In these experiments, dogs were exposed to varying concentrations of HFC-143a via inhalation and were subsequently injected with adrenaline. Cardiac sensitization was observed in dogs exposed to 300,000 ppm of HFC-143a. ecetoc.org The no-observed-adverse-effect level (NOAEL) for this effect was established at 250,000 ppm. ecetoc.org This indicates that at concentrations below this level, HFC-143a did not sensitize the heart to adrenaline-induced arrhythmias in the tested animals.

Concentration-Response Relationships

The investigation of cardiac sensitization has established a clear concentration-response relationship for this compound. The effect is dependent on the concentration of the inhaled substance, with higher concentrations leading to a greater likelihood of sensitization. The identification of a NOAEL at 250,000 ppm and the observation of effects at 300,000 ppm in dog studies illustrate this relationship. ecetoc.org

Genotoxicity and Mutagenicity Assessments

A range of in vitro and in vivo tests have been conducted to evaluate the genotoxic and mutagenic potential of this compound.

In Vitro and In Vivo Tests (e.g., Ames Assay, Micronucleus Test)

The genotoxic potential of HFC-143a is generally considered to be low based on a variety of assays. ecetoc.org

In Vitro Tests : The majority of in vitro tests for genotoxicity have returned negative results. ecetoc.org In an Ames assay, which uses bacteria to test for gene mutations, this compound was found to be non-mutagenic. Furthermore, in vitro tests for clastogenic activity, which assess the potential to cause chromosomal damage, were conducted using human lymphocytes. In these tests, exposure to concentrations up to 3.5% did not result in any statistically significant increases in chromosomal aberrations, either with or without metabolic activation. nj.gov

In Vivo Tests : In vivo assessments have corroborated the findings from in vitro studies. A micronucleus test in mice, a method for detecting chromosomal damage in living animals, showed no evidence of genotoxicity. In this study, male and female mice were exposed to HFC-143a concentrations of 2,000, 10,000, and 40,000 ppm for 6 hours a day on two consecutive days, and no clinical signs of toxicity or increases in micronuclei were observed. nj.gov

Summary of Genotoxicity and Mutagenicity Test Results for this compound

| Test Type | Model System | Key Findings |

|---|---|---|

| In Vitro Gene Mutation | Ames Assay | Non-mutagenic. |

| In Vitro Chromosomal Aberration | Human Lymphocytes | No significant increase in aberrations. nj.gov |

Carcinogenicity Studies

A limited study investigated the carcinogenicity of this compound when administered orally to rats. In this study, rats were given this compound dissolved in corn oil by gavage. nj.gov The study concluded with no compound-related carcinogenic or chronic toxic effects observed. oecd.org

The study design involved administering a single dosage to the rats five days a week for a duration of 52 weeks. oecd.org Following the treatment period, the animals were observed for an additional 72 weeks. oecd.org While there was a significant decrease in body weight for male rats between weeks 28 and 88, mortality rates were not elevated in the treated group. nj.gov It is important to note that this study only reported the incidence of neoplasms, with no data provided on non-neoplastic findings from gross or histological pathology. nj.gov

For a related compound, 2-chloro-1,1,1-trifluoroethane, an oral gavage study in rats at a single dose level resulted in increased incidences of uterine carcinomas and benign testicular tumors. inchem.org

Table 1: Oral Carcinogenicity Study of this compound in Rats

| Parameter | Details |

| Species | Rat |

| Route of Administration | Oral (gavage) |

| Duration | 52 weeks (dosing), 72 weeks (observation) |

| Key Findings | No compound-related carcinogenic or chronic toxic effects. oecd.org |

| Additional Observations | Significant body weight decrease in male rats between weeks 28 and 88. nj.gov |

Reproductive and Developmental Toxicity

Histological examination of reproductive organs in rats, including the testes, epididymides, prostate, ovaries, and uterus, showed no treatment-related effects after a 13-week whole-body inhalation study with exposures up to 40,000 ppm. oecd.org However, one 4-week nose-only inhalation study in male rats reported degenerative changes in the testes, specifically eosinophilic debris in the seminiferous tubules, at all exposure levels (2,000, 10,000, and 40,000 ppm). nj.govnih.gov This finding was not replicated in a subsequent 4-week or a 90-day whole-body inhalation study, suggesting the initial observation may have been related to stress from the exposure method rather than the compound itself. nih.govfluorocarbons.org For the related compound 2-chloro-1,1,1-trifluoroethane, inhalation studies have shown atrophy of the testes and ovaries in rats. iarc.fr

Table 2: Effects of this compound on Reproductive Organs in Rats

| Study Duration | Exposure Method | Findings | Conclusion |

| 13 weeks | Whole-body inhalation | No treatment-related effects on reproductive organs. oecd.org | No reproductive organ toxicity. |

| 4 weeks | Nose-only inhalation | Degenerative changes in testes (eosinophilic debris). nj.govnih.gov | Findings likely due to experimental stress. nih.govfluorocarbons.org |

| 4 weeks & 90 days | Whole-body inhalation | No toxicity observed. nih.gov | Confirmed lack of reproductive organ toxicity under these conditions. |

Developmental toxicity of this compound has been assessed in both rats and rabbits through inhalation studies. oecd.org Pregnant rats were exposed to concentrations of 0, 2,000, 10,000, or 40,000 ppm for 6 hours daily from gestation day 6 through 15. nj.gov Similarly, pregnant rabbits were exposed to the same concentrations for 6 hours daily from gestation day 6 through 18. nj.gov In both species, no adverse clinical signs or significant effects on maternal body weight, body weight gain, or food consumption were observed at any exposure level. nj.gov For both rats and rabbits, the no-observed-adverse-effect concentration (NOAEC) for maternal and developmental toxicity was determined to be 40,000 ppm. oecd.org

Table 3: Developmental Toxicity Study Design for this compound

| Species | Exposure Concentrations (ppm) | Exposure Duration | Gestation Days of Exposure |

| Rat | 0, 2000, 10,000, 40,000 | 6 hours/day | 6-15 nj.gov |

| Rabbit | 0, 2000, 10,000, 40,000 | 6 hours/day | 6-18 nj.gov |

In the developmental toxicity study in rats, there was no effect on the incidence of reproductive parameters or malformations due to this compound exposure. nj.gov However, a statistically significant increase in the mean percentage of visceral variations, attributed to retarded development, was observed at all exposure levels. nj.gov The mean percentages of visceral variations per litter were 1.6%, 10.5%, 8.7%, and 10.0% for the control, low, medium, and high dose groups, respectively. nj.gov

In the rabbit study, a slight, but not statistically significant, increase in the incidence of combined malformations per litter was noted in the 2,000 and 40,000 ppm exposure groups. nj.gov This was primarily due to an increase in skeletal malformations, such as anomalies in the ribs and vertebrae. nj.gov The percentage of skeletal malformations per litter was 1.5%, 7.5%, 3.4%, and 6.3% in the respective dose groups. nj.gov There was no clear dose-response relationship for either the types or numbers of these malformations, and the incidences fell within the historical control range for total malformations. nj.gov These findings were not considered to be related to the exposure to this compound due to the lack of a clear dose-response and the low incidence in the control group compared to historical data. nih.gov

Table 4: Fetal Variations and Malformations in Rats and Rabbits Exposed to this compound

| Species | Finding | Exposure Groups with Effects | Details |

| Rat | Increased visceral variations (retarded development) | All exposure groups | Mean % per litter: 10.5% (low), 8.7% (medium), 10.0% (high) vs. 1.6% (control). nj.gov |

| Rabbit | Increased skeletal malformations (not statistically significant) | 2,000 and 40,000 ppm groups | Primarily rib and vertebral anomalies; no clear dose-response. nj.gov |

Toxicokinetics and Metabolism

Studies in both humans and rats have shown that this compound is rapidly absorbed following inhalation, reaching a steady state in the blood within minutes. nih.gov The absorption is poor, and the compound is quickly excreted. fluorocarbons.org

In male rats exposed to 40,000 ppm of this compound for 4 hours, the primary metabolite identified in urine was trifluoroethanol. oecd.org Minor metabolites included the glucuronide conjugate of trifluoroethanol, trifluoroacetic acid, and trifluoroacetaldehyde, as well as the urea (B33335) conjugate of trifluoroacetaldehyde. oecd.org Notably, no metabolites were found at exposure concentrations of 4,800 ppm or lower. oecd.org In vitro studies using rat and human microsomes have confirmed a low level of metabolism. oecd.org For the related compound 2-chloro-1,1,1-trifluoroethane, metabolism in rats exposed via inhalation also yields trifluoroacetic acid and trifluoroacetaldehyde hydrate. iarc.fr

In human volunteers exposed to 500 ppm for 2 hours, less than 6% of the inhaled amount was taken up, and most of this was exhaled after exposure. nih.gov No metabolism was detected, and only very small amounts were excreted unchanged in the urine. nih.gov The urinary excretion accounted for only 0.0007% of the inhaled amount, with a half-time in urine of 53 minutes. oecd.org

Table 5: Metabolites of this compound in Rats

| Metabolite | Classification |

| Trifluoroethanol | Major oecd.org |

| Trifluoroethanol glucuronide conjugate | Minor oecd.org |

| Trifluoroacetic acid | Minor oecd.org |

| Trifluoroacetaldehyde | Minor oecd.org |

| Trifluoroacetaldehyde urea conjugate | Minor oecd.org |

Ecotoxicological Assessments

Understanding the environmental impact of this compound is essential. This section reviews its effects on aquatic and terrestrial ecosystems.

Based on experimental data and comparisons with other fluorocarbons, this compound is considered to be non-toxic to fish, aquatic invertebrates, and algae. arkema.com Due to its high volatility, any amount released into the environment is expected to rapidly partition to the atmosphere, minimizing exposure in aquatic systems. industrialchemicals.gov.au Its low potential for bioaccumulation, indicated by a low octanol-water partition coefficient (log Kow = 1.74), suggests it is not expected to concentrate in the food chain. arkema.com While specific experimental data on the aquatic toxicity of this compound is limited, an analog, 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), was used as a surrogate for some assessments. oecd.org

Biodegradation in Water and Soil

The environmental fate of this compound (HFC-143a) in aquatic and terrestrial environments is largely governed by its physicochemical properties. With high volatility and low water solubility, the compound is expected to partition almost exclusively to the atmosphere, minimizing its presence in water and soil. researchgate.net Consequently, direct experimental data on the biodegradation of this compound in these compartments are limited. Much of the understanding is derived from studies on structurally analogous compounds, such as other halogenated ethanes.

Hydrolysis is not considered a significant degradation pathway for this compound as it lacks hydrolyzable functional groups. industrialchemicals.gov.au Therefore, microbial degradation remains the primary focus for its potential breakdown in water and soil.

Research on Analogous Compounds

Studies on compounds structurally similar to this compound provide insights into its potential for biodegradation. Research on 1,1,1-trichloroethane (B11378) (TCA) and 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) is particularly relevant.

Anaerobic Biodegradation in Sediments

Research has demonstrated that anaerobic conditions, particularly in sediments, can facilitate the degradation of halogenated hydrocarbons. For instance, microbial degradation of the related compound 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) has been observed in anoxic freshwater and salt marsh sediments. researchgate.netnih.gov The primary mechanism identified in these studies is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. researchgate.net This process was not observed in aerobic soils, suggesting that anaerobic environments are critical for this degradation pathway. researchgate.net

Similarly, 1,1,1-trichloroethane (TCA) is known to undergo reductive dechlorination to 1,1-dichloroethane (B41102) under anaerobic conditions by various bacteria, including Desulfobacterium autotrophicum and Clostridium species. researchgate.net

Aerobic Biodegradation in Soil

While some halogenated hydrocarbons are recalcitrant under aerobic conditions, studies have shown that cometabolism can facilitate their degradation. Cometabolism is the process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate.

For example, two strains of Mycobacterium spp. (TA5 and TA27), isolated from soil, have been shown to aerobically degrade 1,1,1-trichloroethane (TCA) when ethane (B1197151) is provided as a carbon source. nih.gov In this process, 2,2,2-trichloroethanol (B127377) was identified as a degradation metabolite. nih.gov Other research has demonstrated that butane-grown microorganisms can also cometabolically transform TCA. researchgate.net These findings suggest that the presence of specific substrates and microbial populations could potentially enable the aerobic degradation of compounds like this compound in soil environments.

Biodegradation of Atmospheric Degradation Products

The primary degradation pathway for this compound occurs in the atmosphere, leading to the formation of trifluoroacetaldehyde (CF₃CHO). ecetoc.org This intermediate can be further oxidized to form trifluoroacetic acid (TFA). industrialchemicals.gov.au Recent studies have indicated that trifluoroacetate, the salt of TFA, is biodegradable in both aerobic and anaerobic sediments, which suggests a potential sink for this persistent atmospheric breakdown product in aquatic and soil environments. industrialchemicals.gov.au

Interactive Data Tables

Table 1: Aerobic Cometabolism of 1,1,1-Trichloroethane (TCA) by Soil Bacteria

| Strain | Identification | Growth Substrate | Degradation Capacity (TCA) | Metabolite Detected |

| TA5 | Mycobacterium sp. | Ethane | 25 mg/L | 2,2,2-Trichloroethanol |

| TA27 | Mycobacterium sp. | Ethane | 75 mg/L | 2,2,2-Trichloroethanol |

Data sourced from Yagi et al. (1999). nih.gov

Table 2: Biodegradation of Analogous Halogenated Ethanes under Different Conditions

| Compound | Condition | Environment | Degradation Observed | Primary Pathway |

| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | Anaerobic | Freshwater & Salt Marsh Sediments | Yes | Reductive Dechlorination |

| 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | Aerobic | Soil | No | - |

| 1,1,1-Trichloroethane (TCA) | Anaerobic | Subsurface Soils & Groundwater | Yes | Reductive Dechlorination |

| 1,1,1-Trichloroethane (TCA) | Aerobic | Soil (with ethane) | Yes | Cometabolism |

Data compiled from Oremland et al. (1996), Yagi et al. (1999), and Scheutz et al. (2011). researchgate.netnih.govifremer.fr

Occupational and Human Exposure to 1,1,1 Trifluoroethane

Exposure Pathways and Scenarios

1,1,1-Trifluoroethane is manufactured and utilized industrially within closed systems. arkema.com This methodology, which includes both continuous and batch processes, is designed to minimize the potential for occupational exposure. arkema.com The primary industrial application involves its inclusion in closed receptacles for refrigeration and air conditioning equipment. arkema.com Due to its use in these controlled, closed systems and a lack of bioaccumulation, indirect exposure to the compound through environmental pathways is considered negligible. arkema.com

Despite the use of closed systems, there are specific operational scenarios where workers may be exposed to this compound. These situations primarily occur during tasks that require breaching the integrity of the closed system, such as cleaning, maintenance, material transfer, sampling for quality control, and analysis. arkema.com During these activities, the potential for release and subsequent inhalation exposure is increased. arkema.com To mitigate these risks, established procedures, controls, and both collective and personal risk management measures are implemented to limit occupational exposure. arkema.com

Specialized professionals involved in the installation, servicing, and maintenance of equipment containing this compound may also encounter exposure. arkema.com These individuals, who possess specific qualifications and training, can be exposed to small amounts of the compound when working on these closed systems. arkema.com Their training is specifically designed to avoid exposure, and they adhere to safety measures to limit any potential contact. arkema.com

Direct consumer exposure to this compound is not anticipated. arkema.com The compound is contained within sealed refrigeration and air conditioning equipment, which consumers are not intended to open. arkema.com Consequently, the likelihood of direct contact or inhalation for the general public from these sources is effectively null. arkema.com

Occupational Exposure Limits and Hygiene Standards

To ensure worker safety, various organizations have established occupational exposure limits (OELs) for this compound. The American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL) as an 8-hour time-weighted average (TWA). tera.orghaz-map.com These limits are crucial for industrial hygiene practices and for guiding the implementation of appropriate control measures to maintain workplace exposures below levels known to cause adverse effects.

| Organization | Limit Type | Value (ppm) | Notes |

|---|---|---|---|

| AIHA (WEEL) | 8-hr TWA | 1,000 ppm | Based on low acute and subchronic toxicity in animals and analogy to other structurally related hydrofluorocarbons. |

Human Volunteer Studies and Observed Effects

Controlled studies involving human volunteers have been conducted to understand the toxicokinetics and acute effects of this compound. In one such study, nine healthy male volunteers were exposed to 500 ppm of the compound for two hours while performing light physical exercise. nih.gov

Throughout the exposure period, researchers monitored electrocardiograms and collected self-reported symptoms related to irritation and the central nervous system (CNS) using a visual analogue scale. nih.gov The results showed no effects of the exposure on the electrocardiographic recordings or in the symptom ratings. nih.gov

Blood, urine, and exhaled air were sampled before, during, and after exposure to analyze the compound's uptake and disposition. nih.gov The concentration of this compound in plasma increased rapidly at the beginning of the exposure, reaching a stable level of approximately 4.8 ± 2.0 µM within 30 minutes. nih.gov Following the cessation of exposure, the concentration in both plasma and exhaled air decreased quickly and in parallel. nih.gov

The study also examined certain inflammatory markers in the plasma. While no statistically significant increase was observed for C-reactive protein, serum amyloid A protein, or D-dimer, the fibrinogen level in plasma showed an 11% increase one day after exposure. nih.gov The urinary excretion of the compound was minimal, accounting for only 0.0007% of the total inhaled amount. nih.gov The relative uptake during the exposure was simulated to be 1.6 ± 0.3%. nih.gov

Risk Management Recommendations

Effective risk management is paramount in occupational settings where exposure to this compound can occur. A multi-faceted approach that incorporates clear safety information, robust hygiene practices, engineering solutions, appropriate personal protective equipment, and medical preparedness is essential to minimize potential health risks.

Safety Data Sheet Compliance

Compliance with the Safety Data Sheet (SDS) is a foundational element of chemical risk management. The SDS for this compound serves as a critical hazard communication tool and should be readily accessible to all workers who may come into contact with the substance. apolloscientific.co.uk Employers are responsible for ensuring that the information in the SDS is current and that employees are trained to understand its contents.

Key components of an SDS for this compound that are vital for risk management include:

Hazards Identification: This section details the potential health and physical hazards, including its flammability and the risk of frostbite from the liquefied form. airgas.com

First-Aid Measures: Provides essential information on immediate medical response for different types of exposure.

Handling and Storage: Outlines safe handling practices and appropriate storage conditions, such as keeping containers in a cool, dry, well-ventilated area away from ignition sources. apolloscientific.co.uk

Exposure Controls/Personal Protection: Specifies occupational exposure limits and recommends appropriate engineering controls and personal protective equipment.

Organizations should use the SDS to conduct workplace-specific risk assessments, which consider the scale and frequency of use to determine the actual risks involved. apolloscientific.co.uk

Occupational Hygiene Practices

Good occupational hygiene practices are crucial for minimizing exposure to this compound. arkema.com These practices should be integrated into the daily work routines of all employees who handle or work in the vicinity of this chemical.

| Hygiene Practice | Description | Reference |

| General Cleanliness | Maintain a clean and orderly work area to prevent the accumulation of contaminants. | osha.gov |

| Personal Hygiene | Workers should wash their hands and face thoroughly after handling the chemical and before eating, drinking, or smoking. airgas.com The application of a non-perfumed moisturizer is recommended after using gloves. apolloscientific.co.uk | |

| Contaminated Clothing | Remove any clothing that becomes contaminated. To mitigate the risk of static discharge and gas ignition, contaminated clothing should be thoroughly soaked with water before removal. airgas.com | |

| Prohibited Actions | Eating, drinking, and smoking should be strictly prohibited in areas where this compound is handled, stored, and processed. airgas.com | |

| Worker Education | Ensure that all personnel are well-informed about the hazards associated with this compound. arkema.com |

Implementing these fundamental hygiene standards helps to create a safer work environment and reduces the likelihood of accidental exposure. arkema.com

Engineering Controls (e.g., Ventilation)

Engineering controls are the most effective means of controlling worker exposure to this compound as they are designed to remove or reduce the hazard at its source. osha.gov

| Control Type | Description | Reference | | :--- | :--- | | Process Enclosure | Manufacturing and formulation processes should occur in closed systems to minimize the potential for occupational exposure. arkema.com | | Local Exhaust Ventilation | Use local exhaust ventilation at points of emission to capture and remove the gas before it enters the work environment. arkema.comairgas.com This is particularly important where solids are handled as powders or crystals. apolloscientific.co.uk | | General Ventilation | Maintain adequate general ventilation to control airborne concentrations and prevent the accumulation of vapors, especially in confined spaces. airgas.comairgas.com | | Explosion-Proof Equipment | Due to its flammability, use spark-proof tools and explosion-proof ventilation equipment in areas where this compound is used or stored. airgas.com | | Emergency Stations | Ensure that eyewash stations and safety showers are located close to workstations. arkema.comfishersci.com |

The design of a ventilation system should be tailored to the specific process and the chemical in use. apolloscientific.co.uk In some cases, a combination of different control methods may be necessary to prevent overexposure. apolloscientific.co.uk

Personal Protective Equipment

When engineering and administrative controls are not sufficient to eliminate exposure, Personal Protective Equipment (PPE) must be used. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

Recommended Personal Protective Equipment for Handling this compound

| Body Part | Type of Protection | Specific Recommendations & Considerations | Reference |

| Eyes/Face | Safety glasses with side-shields, chemical goggles, or a face shield. | Contact lenses may pose a special hazard as they can absorb and concentrate irritants. A written policy on contact lens use should be established. apolloscientific.co.uk | |

| Hands | Protective gloves (e.g., leather, neoprene). | The suitability and durability of a glove type depend on the specific usage. The breakthrough time of the glove material must be considered. Gloves should only be worn on clean hands. apolloscientific.co.ukstoremasta.com.au | |

| Body | Protective clothing, overalls. | Some plastic PPE may not be recommended due to the potential for static electricity generation. apolloscientific.co.uk | |

| Feet | Safety footwear. | --- | apolloscientific.co.uk |

| Respiratory | Respirator (e.g., self-contained breathing apparatus). | Respirators may be necessary when engineering controls do not adequately prevent exposure. The decision to use respiratory protection should be based on professional judgment, considering toxicity information and exposure measurement data. apolloscientific.co.uk |

All PPE should be maintained in good condition and stored in a designated, well-identified location, ready for use. storemasta.com.au

Medical Considerations for Exposed Individuals